1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride
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Overview
Description
1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride is a chemical compound with a complex structure that includes an ethynyl group, a cyclohexyl ring, a piperidine ring, and a propanol moiety
Preparation Methods
The synthesis of 1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-ethynylcyclohexanol and 3-piperidin-1-ylpropan-2-ol.
Reaction Conditions: The key step involves the reaction of 1-ethynylcyclohexanol with 3-piperidin-1-ylpropan-2-ol under basic conditions to form the desired product.
Industrial Production: On an industrial scale, the reaction is typically carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace hydrogen atoms.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, carbonyl, or halogenated compounds.
Scientific Research Applications
1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions. For example, it could inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
1-(1-Ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride can be compared with similar compounds:
Similar Compounds: Compounds such as 1-(4-(1-Adamantyl)phenoxy)-3-piperidinopropan-2-ol;hydrochloride and 3-(Piperidin-1-yl)propan-1-ol share structural similarities.
Uniqueness: The presence of the ethynyl group and the specific arrangement of functional groups make it unique, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-2-16(9-5-3-6-10-16)19-14-15(18)13-17-11-7-4-8-12-17;/h1,15,18H,3-14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVSRJHPLTIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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